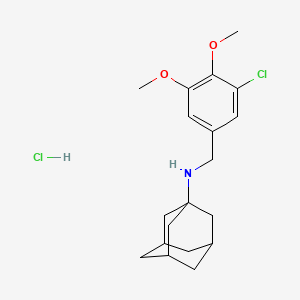![molecular formula C16H20N4O2 B4239203 N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide](/img/structure/B4239203.png)
N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide, also known as PAPB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In infectious diseases, N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide has been shown to have antiviral properties against certain viruses.
Mecanismo De Acción
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide involves its interaction with various cellular pathways and proteins. N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and cell proliferation. N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide has also been shown to interact with the protein HSP90, which is involved in protein folding and cell signaling.
Biochemical and Physiological Effects
N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide has been shown to induce apoptosis through the activation of caspase enzymes. N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor. In the brain, N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide has been shown to enhance cognitive function through its interaction with the neurotransmitter dopamine. N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide in lab experiments is its ability to selectively target certain cellular pathways and proteins. N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research. However, one limitation of using N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide. One direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent in combination with other drugs. Additionally, further research is needed to understand the precise mechanisms of action of N-[3-(1H-imidazol-1-yl)propyl]-4-(propionylamino)benzamide and its interactions with cellular pathways and proteins.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-15(21)19-14-6-4-13(5-7-14)16(22)18-8-3-10-20-11-9-17-12-20/h4-7,9,11-12H,2-3,8,10H2,1H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOWHYZYHWVNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-imidazol-1-yl)propyl]-4-(propanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4239125.png)

![2-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4239141.png)


![3-(benzoylamino)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239152.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4239160.png)
![N-ethyl-4-methoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4239163.png)
![3-[3-oxo-5-(2-phenoxyethyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4239172.png)


![9,10,13-trimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4239205.png)
![N-ethyl-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4239207.png)
